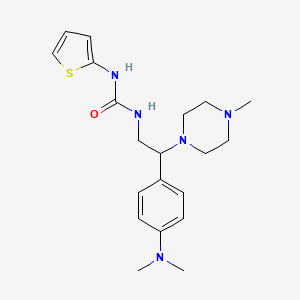

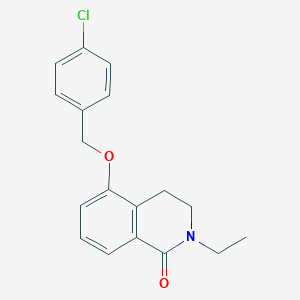

![molecular formula C21H21N5O3S2 B2882745 N-{2-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-methoxybenzene-1-sulfonamide CAS No. 873002-06-3](/img/structure/B2882745.png)

N-{2-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-methoxybenzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-{2-[6-(benzylthio)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-methoxybenzenesulfonamide” is a complex organic compound. It contains a triazolo[4,3-b]pyridazine ring, which is a type of heterocyclic compound . Heterocyclic compounds are of prime importance due to their extensive therapeutic uses .

Applications De Recherche Scientifique

Synthesis and Biological Activities

Antimicrobial and Antifungal Properties : Research on related pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as yeast-like fungi. This underscores the potential of sulfonamide derivatives in developing new antimicrobial agents (Hassan, 2013).

Anti-asthmatic Activities : Omega-sulfamoylalkyloxy[1,2,4]triazolo[1,5-b]-pyridazines, a category related to the compound , have shown significant ability to inhibit platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs, indicating potential use in asthma treatment (Kuwahara et al., 1997).

Antitumor Activity : Some N‐[6‐indazolyl]arylsulfonamides, sharing a core structural similarity, have demonstrated antiproliferative and apoptotic activities against human tumor cell lines, highlighting the therapeutic potential of sulfonamide derivatives in oncology (Abbassi et al., 2014).

Chemical Synthesis and Molecular Structure

Synthesis of Heterocyclic Compounds : The research into the synthesis of various heterocyclic compounds from related precursors offers insights into the structural flexibility and reactivity of triazolo[4,3-b]pyridazine derivatives, providing pathways to new chemical entities with potential biological activities (Sallam et al., 2021).

Molecular Docking Studies : Studies involving molecular docking of sulfonamide moieties indicate potential as Cyclooxygenase (COX-2) inhibitors, suggesting applications in developing treatments for conditions like inflammation and cancer (Hassan, 2014).

Advanced Materials and Synthesis Techniques

Novel Synthesis Methods : Research into the facile synthesis of benzotriazole derivatives using peptide coupling agents in water medium demonstrates innovative approaches to synthesizing complex molecules efficiently and sustainably (Liu et al., 2012).

Visible Light Photocatalysis : The use of visible light to initiate trifluoromethylation of ethynylbenzenesulfonamides highlights advancements in photocatalytic techniques for constructing sulfonamide-based cyclic compounds, potentially expanding the toolkit for chemical synthesis (Xiang et al., 2016).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo [4,3-b] [1,2,4,5]tetrazine-based energetic materials, have been synthesized and studied for their potential applications

Mode of Action

Triazole compounds, which share a similar structure, are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . They work by inhibiting enzymes, including PARP-1 and EGFR, which are involved in cancer progression .

Biochemical Pathways

Triazole compounds are known to interact with a variety of enzymes and receptors, affecting multiple biochemical pathways

Result of Action

Compounds with similar structures have been studied for their potential applications in various fields

Action Environment

The synthesis and study of similar compounds have been influenced by various factors

Propriétés

IUPAC Name |

N-[2-(6-benzylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O3S2/c1-29-17-7-9-18(10-8-17)31(27,28)22-14-13-20-24-23-19-11-12-21(25-26(19)20)30-15-16-5-3-2-4-6-16/h2-12,22H,13-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVXQVFLHAXEFPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-3-[(3-nitrobenzoyl)amino]-2-thiophenecarboxylic acid](/img/structure/B2882663.png)

![2-(3,4-dimethoxyphenyl)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2882666.png)

![2-[(4-{[(4-chloroanilino)carbothioyl]amino}phenyl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2882668.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2882669.png)

![5-(4-chlorobenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2882671.png)

![6-{[2-(Phenylsulfonyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B2882678.png)

![2-[(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2882683.png)

![N-{2-[3-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3-(trifluoromethyl)benzamide](/img/structure/B2882685.png)